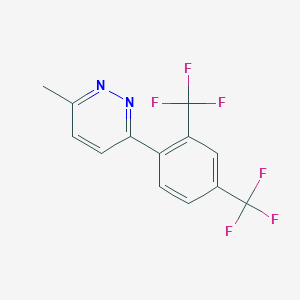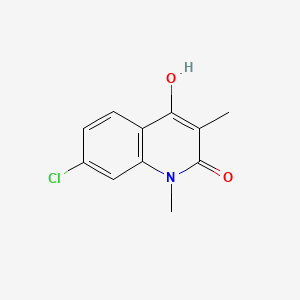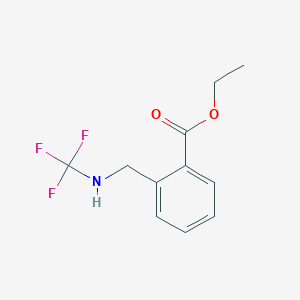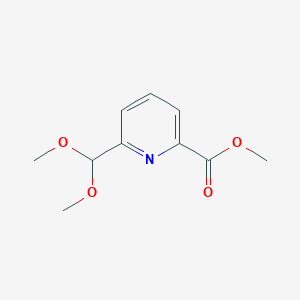![molecular formula C11H18 B13944539 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane CAS No. 403483-12-5](/img/structure/B13944539.png)
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1-(prop-2-en-1-yl)bicyclo[221]heptane is a bicyclic organic compound with the molecular formula C15H24 It is a derivative of norbornane and is characterized by its unique bicyclo[221]heptane structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane typically involves the cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into different saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one of its hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
相似化合物的比较
Similar Compounds
- cis-β-santalene
- Santalene (major and minor)
- β-Bergamotene
- trans-β-Bergamotene
Uniqueness
3-Methyl-1-(prop-2-en-1-yl)bicyclo[2.2.1]heptane is unique due to its specific bicyclic structure and the presence of the prop-2-en-1-yl group. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
403483-12-5 |
|---|---|
分子式 |
C11H18 |
分子量 |
150.26 g/mol |
IUPAC 名称 |
3-methyl-1-prop-2-enylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H18/c1-3-5-11-6-4-10(8-11)9(2)7-11/h3,9-10H,1,4-8H2,2H3 |
InChI 键 |
PMDVDKOTSRAKLP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC2(CCC1C2)CC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Phenyl-7-oxabicyclo[4.2.1]nona-2,4-dien-8-one](/img/structure/B13944457.png)

![n-[2-(2-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13944468.png)

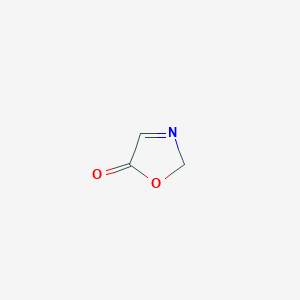
![4,5,6,7-Tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13944486.png)
